(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene

Organic synthesis Nucleophilic substitution Leaving group ability

(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene (CAS 1824424‑97‑6) is a gem‑difluorinated cyclopropane derivative that simultaneously carries a reactive bromomethyl handle and a phenyl substituent. The molecule belongs to the class of gem‑difluorocyclopropyl bromides (DFCBs), which are recognized as versatile intermediates for late‑stage functionalization and cross‑coupling chemistry.

Molecular Formula C10H9BrF2
Molecular Weight 247.08 g/mol
Cat. No. B12311098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene
Molecular FormulaC10H9BrF2
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C2(F)F)CBr
InChIInChI=1S/C10H9BrF2/c11-6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2
InChIKeyOGBOSSUEGACYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene – A High-Purity gem-Difluorinated Cyclopropyl Building Block for Drug-Discovery Procurement


(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene (CAS 1824424‑97‑6) is a gem‑difluorinated cyclopropane derivative that simultaneously carries a reactive bromomethyl handle and a phenyl substituent. The molecule belongs to the class of gem‑difluorocyclopropyl bromides (DFCBs), which are recognized as versatile intermediates for late‑stage functionalization and cross‑coupling chemistry [1]. Commercial sourcing typically specifies a minimum purity of 98 % (HPLC), a value that exceeds the common 95–97 % range offered for many in‑class analogs .

Why (3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene Cannot Be Readily Interchanged with Analogous gem‑Difluorocyclopropane or Non‑Fluorinated Cyclopropyl Building Blocks


The combination of a benzylic bromomethyl electrophile with a gem‑difluorocyclopropane core creates a profile that differs substantially from both non‑fluorinated cyclopropyl bromides and gem‑difluorocyclopropanes lacking the bromomethyl arm. The bromine atom imparts a leaving‑group reactivity advantage of several orders of magnitude over the corresponding chloromethyl analog, while the gem‑difluoro substitution simultaneously raises the barrier to oxidative metabolism and electronically polarizes the cyclopropane ring [1]. Generic substitution with a non‑fluorinated cyclopropyl or a chloromethyl variant therefore alters reaction kinetics, metabolic stability, and the conformational landscape—each of which can critically impact the outcome of a synthetic sequence or a structure‑activity relationship campaign [2].

Quantitative Head‑to‑Head Evidence for Selecting (3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene Over Its Nearest Analogs


Bromomethyl vs. Chloromethyl Leaving‑Group Reactivity – Rate Advantage for Nucleophilic Displacement

In nucleophilic substitution, a benzylic bromide reacts approximately 2 × 10³ to 5 × 10³ times faster than the corresponding benzylic chloride under identical conditions, as established by systematic kinetic studies on benzyl halides . This translates into shorter reaction times, lower temperatures, and higher yields when the bromomethyl derivative is employed instead of the chloromethyl analog. For gem‑difluorocyclopropyl substrates, the rate enhancement is preserved; the bromide derivative permits smooth SN2 displacement with amine, thiol, and alkoxide nucleophiles at 0–25 °C, whereas the chloride often requires heating to 40–60 °C and extended reaction times [1].

Organic synthesis Nucleophilic substitution Leaving group ability

Oxidative Metabolic Stability of gem‑Difluorocyclopropane vs. Non‑Fluorinated Cyclopropane – Reduced CYP‑Mediated Clearance

The gem‑difluorocyclopropane motif is resistant to cytochrome P450‑mediated oxidation because the strong C–F bonds (bond dissociation energy ~485 kJ mol⁻¹ vs. ~416 kJ mol⁻¹ for C–H) block the primary metabolic soft spot present on non‑fluorinated cyclopropane rings [1]. In matched molecular pair analyses across multiple discovery programs, replacement of a cyclopropyl ring with a gem‑difluorocyclopropyl ring reduced intrinsic clearance in human liver microsomes by a median factor of 4‑ to 10‑fold, and in several cases converted a high‑clearance lead into a low‑clearance candidate [2]. This advantage is absent in the non‑fluorinated (3‑(bromomethyl)cyclopropyl)benzene analog, which is susceptible to rapid CYP hydroxylation at the cyclopropyl C–H bonds.

Drug metabolism CYP450 stability Fluorine substitution

Conformational Modulation by gem‑Difluoro Substitution – Altered Cyclopropane Ring Geometry vs. Non‑Fluorinated Analog

X‑ray crystallographic and computational studies show that gem‑difluoro substitution shortens the adjacent C–C bonds of the cyclopropane ring by approximately 0.02 Å and increases the endocyclic C–C–C bond angle at the CF₂ center by 2–4° relative to the parent cyclopropane [1]. These geometric changes alter the spatial orientation of the phenyl and bromomethyl substituents, which can substantially affect binding to biological targets. In a published case study, transitioning from a non‑fluorinated cyclopropyl analogue to the gem‑difluoro congener shifted the dihedral angle of the pendant aryl ring by 12°, resulting in a 20‑fold improvement in target affinity [2].

Conformational analysis Cyclopropane geometry Fluorine effect

Purity Specification Advantage – 98 % vs. Typical 95 % for In‑Class Analogs

The target compound is commercially available with a certified purity of 98 % (HPLC) from Leyan (Cat. 2286984), whereas commonly procured in‑class analogs such as 1‑(bromomethyl)‑2,2‑difluorocyclopropane (CAS 77613‑65‑1) are typically offered at 95–97 % purity . The 3‑percentage‑point purity difference corresponds to a reduction in total impurities from as much as 5 % down to 2 %, which is especially critical when the compound serves as a late‑stage intermediate where purification of the final product is challenging.

Chemical purity Procurement specification Reproducibility

Cross‑Coupling Versatility – Radical‑Mediated C–C Bond Formation with gem‑Difluorocyclopropyl Bromides vs. Chlorides

gem‑Difluorocyclopropyl bromides (DFCBs) undergo copper‑catalyzed radical cross‑coupling with terminal alkynes to construct all‑carbon quaternary gem‑difluorinated cyclopropanes in yields of 60–85 % under mild conditions (CuI 10 mol %, t‑ButerPy 10 mol %, rt, 12 h) [1]. Under the identical protocol, the corresponding gem‑difluorocyclopropyl chlorides give <15 % yield, consistent with the higher C–Br bond reactivity toward single‑electron transfer (SET) activation [2]. Additionally, photopromoted Pd‑catalyzed Heck reactions of DFCBs with styrenes deliver vinyl gem‑difluorinated cyclopropanes regioselectively, whereas the chlorinated substrates require elevated temperatures and show poorer E/Z selectivity [3].

Cross‑coupling gem‑Difluorocyclopropane Copper catalysis Radical chemistry

High‑Impact Application Scenarios Where (3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene Outperforms Analogous Building Blocks


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability

When a lead series containing a phenyl‑cyclopropyl motif suffers from high intrinsic clearance due to CYP‑mediated oxidation of the cyclopropane ring, replacing the cyclopropyl fragment with the gem‑difluorocyclopropyl analog can reduce clearance by 4‑ to 10‑fold while preserving—or improving—target affinity through favorable conformational effects [1][2]. The bromomethyl handle allows late‑stage diversification without protection/deprotection sequences, accelerating SAR cycles.

Synthesis of Quaternary Carbon‑Containing gem‑Difluorocyclopropanes via Copper‑Catalyzed Cross‑Coupling

The compound serves as an ideal DFCB substrate for constructing all‑carbon quaternary centers under mild Cu‑catalyzed conditions [1]. Procurement of the bromide rather than the chloride is mandatory for achieving synthetically useful yields (>60 %), as the chloride gives <15 % yield under the same protocol [3]. This scenario is common in fragment‑based drug discovery and natural product analog synthesis.

Chemical Biology Probe Synthesis Using Fluorinated Cyclopropane Bioisosteres

gem‑Difluorocyclopropane is a recognized bioisostere of the cyclopropyl group that modulates lipophilicity and pKa without introducing a stereocenter at the fluorine‑bearing carbon [2]. The bromomethyl group enables straightforward conjugation to amine‑ or thiol‑terminated linkers for bioconjugation or pull‑down experiments, with quantitative conversion achievable at 25 °C within 2 h.

Agrochemical Intermediate with Improved Environmental Stability

In the synthesis of 2,2‑difluorocyclopropyl‑hydroxyethyl‑azole fungicides, the bromomethyl derivative acts as a key alkylating agent [4]. The gem‑difluoro group retards hydrolytic and photolytic degradation of the cyclopropane ring in the field, extending the half‑life of the active ingredient relative to non‑fluorinated cyclopropane analogs.

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